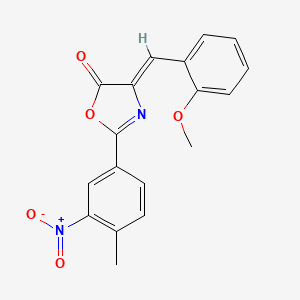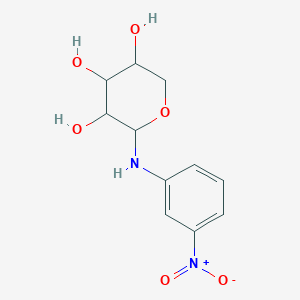
4-(2-methoxybenzylidene)-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-methoxybenzylidene)-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one, also known as MBMNO, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various scientific research fields.
Mécanisme D'action
The mechanism of action of 4-(2-methoxybenzylidene)-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation.
Biochemical and Physiological Effects:
4-(2-methoxybenzylidene)-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the modulation of oxidative stress pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(2-methoxybenzylidene)-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one for lab experiments is its relatively simple synthesis method, which allows for large-scale production. However, one limitation of 4-(2-methoxybenzylidene)-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one is its potential toxicity, which must be carefully considered when conducting experiments.
Orientations Futures
There are many potential future directions for research on 4-(2-methoxybenzylidene)-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one, including further studies on its mechanism of action, the development of more potent analogs, and the exploration of its potential applications in other scientific research fields. Additionally, more research is needed to fully understand the safety and toxicity profile of 4-(2-methoxybenzylidene)-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one.
Méthodes De Synthèse
4-(2-methoxybenzylidene)-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one can be synthesized through a multi-step process involving the reaction of 2-amino-4-methyl-3-nitrophenol with 2-methoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with phosphorus oxychloride and triethylamine to yield 4-(2-methoxybenzylidene)-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one.
Applications De Recherche Scientifique
4-(2-methoxybenzylidene)-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one has been studied extensively for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Propriétés
IUPAC Name |
(4Z)-4-[(2-methoxyphenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-11-7-8-13(10-15(11)20(22)23)17-19-14(18(21)25-17)9-12-5-3-4-6-16(12)24-2/h3-10H,1-2H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPGPSXCAOSPMZ-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=CC3=CC=CC=C3OC)C(=O)O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=N/C(=C\C3=CC=CC=C3OC)/C(=O)O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(2-methoxybenzylidene)-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4967337.png)
![6-[bis(5-methyl-2-furyl)methyl]-7-nitro-2,3-dihydro-1,4-benzodioxine](/img/structure/B4967344.png)

![5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4967357.png)
![methyl 4-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoate](/img/structure/B4967364.png)
![N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide](/img/structure/B4967370.png)
![N-benzyl-2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4967393.png)

![N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide](/img/structure/B4967419.png)
![4-fluoro-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]benzamide](/img/structure/B4967431.png)

![1-(2,4-difluorophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4967442.png)
![methyl 4-(5-{[4-(4-methoxybenzyl)-3-oxo-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4967443.png)
![N-ethyl-4-(2-oxo-1-piperidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B4967447.png)